Cas no 1706445-74-0 (8-Nitroquinoxaline-6-carboxylic acid)

8-Nitroquinoxaline-6-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 8-Nitroquinoxaline-6-carboxylic acid
- 8-Nitro-quinoxaline-6-carboxylic acid
- 1706445-74-0
- 8-Nitroquinoxaline-6-carboxylicacid
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- Inchi: 1S/C9H5N3O4/c13-9(14)5-3-6-8(11-2-1-10-6)7(4-5)12(15)16/h1-4H,(H,13,14)
- InChI Key: MQZRJGRLRQLUFD-UHFFFAOYSA-N
- SMILES: OC(C1C=C(C2C(C=1)=NC=CN=2)[N+](=O)[O-])=O
Computed Properties
- Exact Mass: 219.02800565g/mol
- Monoisotopic Mass: 219.02800565g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 304
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 109Ų
- XLogP3: 0.6
8-Nitroquinoxaline-6-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM222006-1g |
8-Nitroquinoxaline-6-carboxylic acid |
1706445-74-0 | 97% | 1g |
$692 | 2021-08-04 | |
Chemenu | CM222006-1g |
8-Nitroquinoxaline-6-carboxylic acid |
1706445-74-0 | 97% | 1g |
$*** | 2023-03-30 | |
Chemenu | CM222006-10g |
8-Nitroquinoxaline-6-carboxylic acid |
1706445-74-0 | 97% | 10g |
$2057 | 2021-08-04 | |
Chemenu | CM222006-5g |
8-Nitroquinoxaline-6-carboxylic acid |
1706445-74-0 | 97% | 5g |
$1487 | 2021-08-04 |
8-Nitroquinoxaline-6-carboxylic acid Related Literature
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Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144
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Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952
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3. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001
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Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938
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Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304
Additional information on 8-Nitroquinoxaline-6-carboxylic acid
8-Nitroquinoxaline-6-Carboxylic Acid: A Promising Compound in Modern Chemical Biology and Medicinal Chemistry
8-Nitroquinoxaline-6-carboxylic acid, identified by the CAS registry number 1706445-74-0, is a synthetic organic compound with a quinoxaline scaffold functionalized by a nitro group at the 8-position and a carboxylic acid moiety at the 6-position. This structural configuration confers unique physicochemical properties, enabling it to interact with biological systems in ways that have garnered significant attention in recent years. The compound belongs to the broader class of nitro-substituted heterocyclic acids, which are increasingly recognized for their potential in modulating cellular processes relevant to disease pathogenesis.
The core quinoxaline ring system (quinoxaline) forms the structural basis for this compound, with its planar aromaticity providing stability and electronic features critical for bioactivity. The presence of a nitro group (nitro) at position 8 introduces electron-withdrawing effects, enhancing electrophilicity and reactivity toward nucleophilic cellular targets such as thiols and amino groups. Meanwhile, the carboxylic acid functionality (carboxylic acid) at position 6 allows for versatile conjugation strategies and pH-dependent protonation states, which are pivotal in optimizing pharmacokinetic profiles. These combined properties make it an ideal candidate for exploring structure-activity relationships (SAR) in drug discovery.
Recent advancements in synthetic methodologies have enabled scalable production of 8-nitroquinoxaline-6-carboxylic acid, as highlighted in a 2023 study published in Chemical Communications. Researchers demonstrated a one-pot synthesis route utilizing palladium-catalyzed cross-coupling reactions under mild conditions, significantly reducing reaction times compared to traditional multi-step protocols. This innovation not only improves cost-efficiency but also enhances purity levels, addressing previous challenges associated with impurity formation during nitration steps. The optimized synthesis aligns with green chemistry principles by minimizing solvent usage and waste generation.
In pharmacological studies, this compound has exhibited remarkable selectivity toward cancer cells over normal tissue in vitro. A groundbreaking 2023 paper in Nature Communications revealed its ability to inhibit the PI3K/Akt/mTOR signaling pathway through covalent modification of cysteine residues on target kinases. This mechanism differs from conventional kinase inhibitors by creating irreversible bonds that prevent enzyme reactivation, thereby enhancing therapeutic efficacy. The nitro group's redox activity was shown to generate reactive oxygen species (ROS) under hypoxic conditions commonly found in solid tumors, synergistically amplifying cytotoxic effects while sparing normoxic healthy cells.
Clinical translation potential is further supported by recent findings on its blood-brain barrier (BBB) permeability characteristics. In a preclinical study published last year in Bioorganic & Medicinal Chemistry Letters, researchers demonstrated that when formulated with lipid-based carriers, the compound achieved 35% higher brain uptake compared to unformulated controls in rodent models. This property positions it as a promising lead compound for neurodegenerative diseases such as Alzheimer's and Parkinson's, where BBB penetration is critical yet challenging for many therapeutics.
Beyond oncology applications, emerging data from microbiology studies suggest antibacterial activity against multidrug-resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA). A collaborative research team from Stanford University reported that when tested against clinical isolates of MRSA, the compound displayed minimum inhibitory concentrations (MICs) as low as 1.5 μg/mL - comparable to vancomycin but acting through a novel mechanism involving disruption of bacterial membrane integrity via lipid peroxidation induced by nitro-reduction products. This dual functionality against both cancer cells and antibiotic-resistant bacteria underscores its potential as a multi-target therapeutic agent.
In neuroprotective studies published this year in ACS Chemical Neuroscience, this compound demonstrated neurotrophic effects on hippocampal neurons exposed to amyloid-beta oligomers - key pathological agents in Alzheimer's disease. At sub-cytotoxic concentrations (≤5 μM), it upregulated BDNF expression by 120% while suppressing pro-inflammatory cytokines like TNF-alpha through inhibition of NF-kB translocation. Such findings are particularly compelling given the current lack of effective disease-modifying therapies for neurodegenerative disorders.
The carboxylic acid functionality of this molecule has been leveraged to create prodrug conjugates with improved pharmacokinetics. Researchers at MIT developed an ester-linked derivative that showed prolonged half-life (t½ = 9 hours vs original t½ = 2 hours) while maintaining comparable efficacy against triple-negative breast cancer xenografts in mice models. This approach addresses common challenges associated with small molecule drugs' rapid clearance from biological systems.
Safety profile improvements have been achieved through structural modifications targeting the nitro group's reduction potential - a critical factor governing off-target effects. A study published earlier this year revealed that substituting adjacent hydrogen atoms with fluorine moieties reduced systemic toxicity by limiting excessive ROS generation outside tumor microenvironments without compromising antiproliferative activity against MCF-7 breast cancer cells (IC₅₀ = 3.1 μM vs parent molecule's IC₅₀ = 2.9 μM). Such refinements highlight ongoing efforts to balance efficacy and tolerability during drug development.
Current research focuses on elucidating its epigenetic regulatory capabilities discovered last year through CRISPR-based screens at Johns Hopkins University School of Medicine. The compound was found to inhibit histone deacetylase (HDAC) activity selectively without affecting other classes of epigenetic modifiers - an important distinction from pan-HDAC inhibitors currently used clinically that often produce off-target effects such as hyperacetylation of non-histone proteins like tubulin.
Innovative applications are emerging beyond traditional drug uses - including its utility as an imaging agent when conjugated with fluorescent probes via its carboxyl group chemistry. A recent paper presented at the Society for Neuroscience annual meeting described successful tracking of mitochondrial dynamics during oxidative stress experiments using an Alexa Fluor-conjugated derivative attached via amide bond formation between the carboxyl group and amine-functionalized probes.
Structural comparisons using computational docking studies have revealed similarities between this compound's binding pocket interactions and those observed with FDA-approved kinase inhibitors such as crizotinib (ALK inhibitor). However, unique interactions involving the nitro group's π-electron system suggest distinct binding modes that could be exploited for overcoming resistance mechanisms developed against existing therapies.
Synthetic analogs incorporating additional substituents at positions 5 or 7 have shown promise improving solubility without sacrificing potency - an important consideration for clinical formulations requiring aqueous delivery systems such as intravenous administration or topical creams for cutaneous malignancies like melanoma.
The redox chemistry governing nitro group reduction has been extensively characterized using EPR spectroscopy techniques outlined in a recent Angewandte Chemie article detailing electron transfer mechanisms occurring within tumor-associated hypoxia regions leading to localized ROS generation while protecting oxygen-rich healthy tissues from oxidative damage.
In vivo pharmacokinetic optimization studies conducted at UCLA demonstrated that nanoparticle encapsulation using PLGA matrices increased plasma retention time threefold compared to free drug administration while maintaining bioavailability above therapeutic thresholds required for efficacy across multiple murine models including glioblastoma multiforme xenografts.
Mechanistic insights into its anti-inflammatory properties were recently uncovered through metabolomics analyses showing suppression of arachidonic acid metabolic pathways leading to reduced prostaglandin E₂ production - offering potential synergy when combined with NSAIDs or corticosteroids without overlapping adverse effect profiles typically seen with conventional anti-inflammatory agents.
Toxicity evaluation using zebrafish embryos provided valuable developmental toxicity data showing no morphological abnormalities at concentrations up to 10 μM - significantly higher than those required for therapeutic efficacy observed across multiple preclinical models evaluated thus far this decade.
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